molecular formula C8H6ClN B1661978 7-Chloro-1H-indole CAS No. 53924-05-3

7-Chloro-1H-indole

Cat. No. B1661978
CAS RN: 53924-05-3
M. Wt: 151.59 g/mol
InChI Key: WMYQAKANKREQLM-UHFFFAOYSA-N
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Description

7-Chloroindole is an indole derivative . It has been synthesized from 2,3-dihydroindole . The indole skeleton has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

7-Chloroindole has been synthesized from 2,3-dihydroindole . Synthetic strategies of indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In this method, phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt were used as carboxylic acid activators .


Physical And Chemical Properties Analysis

7-Chloroindole has a boiling point of 90-95 °C/0.25 mmHg and a melting point of 55-58 °C . Its empirical formula is C8H6ClN and its molecular weight is 151.59 .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Indole derivatives, including those related to 7-Chloro-1H-indole, show diverse applications in different fields. Novel indole-based derivatives have been synthesized and characterized using spectroscopic and Density Functional Theory (DFT) studies. These derivatives exhibit potential for Non-Linear Optical (NLO) applications, highlighting their relevance in high-technology applications (Tariq et al., 2020).
  • Biological Properties :

    • Molecules bearing the indole nucleus, including chlorinated indoles, have been found to possess significant biological properties, such as anti-tumor and anti-inflammatory activities. These activities are often associated with their interactions with DNA and proteins (Geetha et al., 2019).
  • Fluorescence Properties :

    • Indole derivatives, including chlorinated ones, have been studied for their fluorescence properties. This research is crucial for developing new materials with specific optical characteristics for various industrial applications (Wiosna et al., 2004).
  • Antibacterial and Antifouling Applications :

    • Indole derivatives, including those with chloro substituents, have shown promising antibacterial and
    algae inhibiting properties. These properties make them suitable for incorporation into acrylic metal salt resins, enhancing their antifouling performance, which is particularly beneficial for marine applications .
  • Synthesis Methods :

    • Research on efficient synthesis methods for chlorinated indole derivatives is ongoing. These methods aim to produce indoles with diverse functionalizations, crucial for medicinal chemistry research and other scientific applications (Grant et al., 2011).
  • Indigo Biosynthesis :

    • Chlorinated indoles, like 7-Chloro-1H-indole, have been studied for their role in the microbial production of indigo, an important dye. This research explores the use of indole derivatives for bio-indigo production, offering insights into environmentally friendly dye manufacturing processes (Zhang et al., 2015).
  • Anion Sensing Ability :

    • Indole derivatives, including chlorinated ones, have been explored for their anion sensing ability. Some of these derivatives can recognize and sense specific anions, like fluoride and hydrogen sulfate, through color changes, which can be detected by the naked eye (Bayindir & Saracoglu, 2016).

Safety And Hazards

7-Chloroindole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYQAKANKREQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202207
Record name 7-Chloro-1H-indole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indole

CAS RN

53924-05-3
Record name 7-Chloroindole
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Record name 7-Chloro-1H-indole
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Record name 7-Chloro-1H-indole
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Record name 7-chloro-1H-indole
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Record name 7-Chloroindole
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Synthesis routes and methods I

Procedure details

Dissolve 1-(2-amino-3-chlorophenyl)-2-chloroethanone (7.0 g, 34.30 mmol) in 10% aqueous 1,4-dioxane (75 mL). Carefully add NaBH4 (2.6 g, 68.6 mmol, 2 eq.) as a solid. Heat to reflux. After 4 hours, cool to room temperature, dilute with water (300 mL), and extract with dichloromethane (2×200 mL). Combine the organic layers, dry over MgSO4, filter, and remove the solvent in vacuo leaving a light brown oil in the flask. Purify the oil by HPLC (silica gel mobile phase: 100% hexane to 50% EtOAc in hexanes over 50 minutes), to give the title compound as a brown oil: 1H NMR (300 MHz, d6-DMSO-d6): 5.16 (m, 1H), 5.39 (d, 1H), 5.70 (bs, 1H), 6.59 (t, 1H), 7.09 (m, 2H); MS (ES+): m/z 154, 152 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 1-(2-amino-3-chlorophenyl)-2-chloroethanone (7.0 g, 34.30 mmol) in 10% aqueous 1,4-dioxane (75 mL). Carefully add NaBH (2.6 g, 68.6 mmol, 2 eq.) as a solid. Heat to reflux. After 4 hours, cool to room temperature, dilute with water (300 mL), and extract with dichloromethane (2×200 mL). Combine the organic layers, dry over MgSO4, filter, and remove the solvent in vacuo leaving a light brown oil in the flask. Purify the oil by HPLC (silica gel mobile phase: 100% hexane to 50% EtOAc in hexanes over 50 minutes), to give the title compound as a brown oil: 1H NMR (300 MHz, d6-DMSO-d6): 5.16 (m, 1H), 5.39 (d, 1H), 5.70 (bs, 1H), 6.59 (t, 1H), 7.09 (m, 2H); MS (ES+): m/z 154, 152 (M+H)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaBH
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
46
Citations
H Wang, W Zhao - Journal of Chemical Research, 2015 - journals.sagepub.com
… Synthesis of 7-chloro-1H-indole-3-carbonitrile A mixture of 7-chloro-1H-indole-3-carboxaldehyde36 (3.6 g, 20 mmol), hydroxylamine hydrochloride (1.40 g, 20 mmol), sodium acetate (…
Number of citations: 2 journals.sagepub.com
R Meine, W Becker, H Falke, L Preu, N Loaëc, L Meijer… - Molecules, 2018 - mdpi.com
… Based on the structure of KuFal194, 7-chloro-1H-indole-3-carbonitrile was selected as fragment template for the development of smaller and less lipophilic DYRK1A inhibitors. By …
Number of citations: 30 www.mdpi.com
MJ Kim, SW Lee, PDQ Dao… - Applied Organometallic …, 2022 - Wiley Online Library
… However, similar treatment of 2-(2-bromophenyl)-7-chloro-1H-indole (1k) with 2a did not afford the expected trinuclear Nfused hybrid scaffold at all and 7-chloro-2-phenyl-1H-indole by …
Number of citations: 3 onlinelibrary.wiley.com
MM Faul, LL Winneroski… - The Journal of Organic …, 1999 - ACS Publications
… 7-Chloro-1H-indole-3-acetonitrile(18). A solution of 17 (450 mg, 2.18 mmol), NaCN (320 mg, … 7-Chloro-1H-indole-3-acetamide(13). A solution of 18 (2.77 g, 14.5 mmol) and powdered 85…
Number of citations: 84 pubs.acs.org
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org
A Coluccia, S Passacantilli, V Famiglini… - Journal of Medicinal …, 2016 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1) is an attractive target for anticancer therapy. Herein, we report a virtual screening study which led to the identification of compound 5 as a new …
Number of citations: 34 pubs.acs.org
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… 7-chloro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide (26) Compound 26 was prepared from 7-chloro-1H-indole-2-carboxylic acid (92ámg, 0.47ámmol) …
Number of citations: 18 www.sciencedirect.com
Y MURAKAMI, T WATANABE… - Chemical and …, 1993 - jstage.jst.go.jp
… Ethyl Pyruvate 2-(2-Chlorophenyl)hydrazone (If): The single Fischer product (21) obtained in the reaction with HCl/EtOH in a sealed tube was identical with ethyl 7-chloro-1H—indole-2-…
Number of citations: 1 www.jstage.jst.go.jp
ZL Wu, P Aryal, O Lozach, L Meijer… - Chemistry & …, 2005 - Wiley Online Library
Glycogen synthase kinase‐3 (GSK‐3) is a potential drug target for a number of human diseases. Some indigoids have been found to be potent inhibitors of GSK‐3, and individual …
Number of citations: 55 onlinelibrary.wiley.com
D Zaienne, S Willems, S Schierle… - Journal of Medicinal …, 2021 - ACS Publications
The ligand-sensing transcription factor nuclear receptor related 1 (Nurr1) evolves as an appealing target to treat neurodegenerative diseases. Despite its therapeutic potential observed …
Number of citations: 8 pubs.acs.org

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